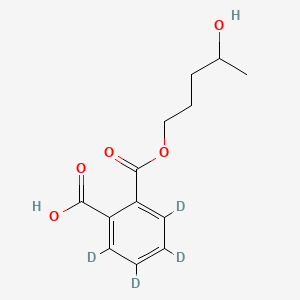

Mono(4-hydroxypentyl)phthalate-d4

Description

Contextualizing Phthalate (B1215562) Esters within Environmental Organic Chemistry

Phthalic acid esters (PAEs), or phthalates, are a group of chemicals primarily used as plasticizers to enhance the flexibility and durability of various polymer products. nih.gov Their extensive use in consumer goods, such as personal care products, food packaging, and medical devices, has led to their ubiquitous presence in the environment. nih.govresearchgate.netcsic.es Phthalates are not chemically bound to the polymer matrix and can leach, evaporate, or abrade into the environment, resulting in their classification as persistent organic pollutants. researchgate.net Consequently, they are frequently detected in various environmental compartments, including the atmosphere, water, soil, and sediment. researchgate.netnih.gov

Several phthalates, including di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP), are considered primary pollutants due to their high production volumes and environmental concentrations. researchgate.net The environmental fate of phthalates is a significant concern, with studies indicating that their degradation through processes like photodegradation and hydrolysis can be slow under natural conditions. researchgate.net Due to their potential risks to ecosystems and public health, several phthalates have been listed as priority pollutants by regulatory agencies such as the U.S. Environmental Protection Agency (EPA). nih.gov

Significance of Metabolite Identification in Exposure Assessment Research

Assessing human exposure to phthalates is crucial for understanding potential health risks. While measuring the parent phthalate diesters might seem straightforward, it is often complicated by the potential for sample contamination during collection and analysis, as these compounds are prevalent in laboratory materials. nih.gov A more reliable and accurate approach is to measure their metabolites in biological matrices such as urine. nih.govnih.gov

Once phthalates enter the human body, they are rapidly metabolized to their corresponding monoesters and then further to oxidative products, which can be conjugated and excreted. nih.gov Measuring these urinary metabolites provides an integrated assessment of exposure from multiple sources and routes, including ingestion, inhalation, and dermal contact. nih.govnih.gov This approach minimizes the issue of external contamination and provides a more accurate biological measure of the internal dose. nih.gov Human biomonitoring studies, such as those conducted by the Centers for Disease Control and Prevention (CDC), routinely measure a panel of phthalate metabolites in the general population to track exposure trends and inform public health assessments. nih.gov

Role of Deuterated Analogs in Quantitative Analytical Science

The accurate quantification of phthalate metabolites in complex biological samples like urine and serum requires highly sensitive and specific analytical methods, most notably high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). acs.orgnih.gov A key component of achieving accuracy and precision in these methods is the use of isotopically labeled internal standards, with deuterated analogs being a common choice. clearsynth.com

Deuterated standards, such as Mono(4-hydroxypentyl)phthalate-d4, are chemically identical to the analyte of interest but have a higher molecular weight due to the replacement of hydrogen atoms with deuterium (B1214612). clearsynth.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. texilajournal.com By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, it can be used to correct for variations in sample preparation, such as extraction efficiency, and for matrix effects during instrumental analysis. clearsynth.comnih.gov Matrix effects occur when other components in the sample interfere with the ionization of the analyte, leading to inaccurate quantification. texilajournal.com The use of deuterated internal standards that co-elute with the target analytes helps to compensate for these effects, thereby improving the robustness, accuracy, and precision of the measurement. texilajournal.com

Research Scope and Objectives for Mono(4-hydroxypentyl)phthalate-d4 Investigations

Mono(4-hydroxypentyl)phthalate-d4 is a deuterated form of mono(4-hydroxypentyl)phthalate (B585242), a metabolite of certain phthalate esters. Its primary application in research is as an internal standard for the quantitative analysis of its non-labeled counterpart in biological and environmental samples. pharmaffiliates.com The main objectives for utilizing this compound in scientific investigations include:

Enhancing Analytical Method Accuracy: To serve as an internal standard in isotope dilution mass spectrometry methods for the precise quantification of mono(4-hydroxypentyl)phthalate.

Facilitating Human Biomonitoring Studies: To enable reliable measurement of mono(4-hydroxypentyl)phthalate levels in human urine or serum, thereby contributing to large-scale studies assessing public exposure to parent phthalates.

Supporting Pharmacokinetic and Metabolism Studies: To aid in tracing the metabolic pathways of parent phthalates by providing a stable reference for the quantification of specific metabolites.

Method Validation and Quality Control: To be used in the development and validation of new analytical methods for phthalate metabolites, ensuring the reliability and comparability of data across different laboratories. clearsynth.com

Chemical Compound Information

Structure

3D Structure

Properties

Molecular Formula |

C13H16O5 |

|---|---|

Molecular Weight |

256.29 g/mol |

IUPAC Name |

2,3,4,5-tetradeuterio-6-(4-hydroxypentoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C13H16O5/c1-9(14)5-4-8-18-13(17)11-7-3-2-6-10(11)12(15)16/h2-3,6-7,9,14H,4-5,8H2,1H3,(H,15,16)/i2D,3D,6D,7D |

InChI Key |

PDIKFAUTXCJYHZ-USSMZTJJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCC(C)O)[2H])[2H] |

Canonical SMILES |

CC(CCCOC(=O)C1=CC=CC=C1C(=O)O)O |

Origin of Product |

United States |

Nomenclature, Structural Features, and Isotopic Labeling of Mono 4 Hydroxypentyl Phthalate D4

Systematic Naming Conventions for Phthalate (B1215562) Metabolites

Phthalates are diesters of phthalic acid. sgsaxys.com Upon entering the body, these diester compounds are metabolized. mdpi.com The initial metabolic step for many phthalates is hydrolysis by esterases, leading to the formation of a monoester metabolite. mdpi.comnih.gov For example, di(2-ethylhexyl) phthalate (DEHP) is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP). nih.govepa.gov

Further metabolism often involves oxidation of the alkyl side chain, resulting in hydroxylated or carboxylated metabolites. nih.gov The systematic naming of these metabolites follows a clear pattern. For instance, "mono" indicates a single ester linkage remains with the phthalic acid backbone. The term in the parenthesis, such as "(4-hydroxypentyl)," describes the structure of the remaining alkyl chain and any modifications. In this case, it signifies a pentyl chain with a hydroxyl group at the fourth carbon position.

Chemical Structure Elucidation of Mono(4-hydroxypentyl)phthalate (B585242)

The chemical structure of Mono(4-hydroxypentyl)phthalate consists of a benzene (B151609) ring with two adjacent carboxylic acid groups. One of these carboxylic acid groups is esterified with a 4-hydroxypentyl group. The other carboxylic acid group remains free. The position of the hydroxyl group on the pentyl chain is crucial for its specific identification.

Table 1: Chemical Properties of Mono(4-hydroxypentyl)phthalate

| Property | Value |

| Chemical Formula | C13H16O5 |

| Molecular Weight | 252.26 g/mol |

| IUPAC Name | 2-[(4-hydroxypentyl)oxycarbonyl]benzoic acid |

Note: The data in this table represents the non-deuterated form of the compound.

Characterization of Deuterium (B1214612) Substitution (d4) in Mono(4-hydroxypentyl)phthalate-d4

Mono(4-hydroxypentyl)phthalate-d4 is a stable isotope-labeled version of the metabolite. The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium atoms. Typically, this substitution is on the benzene ring of the phthalate structure. This labeling is a key feature for its use as an internal standard in isotope dilution mass spectrometry. nih.gov The mass difference between the deuterated standard and the native analyte allows for accurate and precise quantification, even at low concentrations found in biological samples. The synthesis of such labeled compounds involves using deuterated starting materials, such as o-xylene-d10, to produce the final deuterated phthalate ester. nih.gov

Isomeric Considerations within Phthalate Metabolite Research

Isomerism is an important consideration in phthalate metabolite research. Phthalates themselves can exist as isomers. For example, dibutyl phthalate can be di-n-butyl phthalate (DnBP) or di-isobutyl phthalate (DiBP). epa.gov Their metabolites will, in turn, also be isomeric.

For Mono(4-hydroxypentyl)phthalate, isomeric variations can arise from the position of the hydroxyl group on the pentyl chain. For example, Mono(3-hydroxypentyl)phthalate or Mono(5-hydroxypentyl)phthalate would be isomers. Furthermore, the parent phthalate, di-n-pentyl phthalate, has several isomers (e.g., di-isopentyl phthalate, di-sec-pentyl phthalate), which would produce a different set of hydroxylated monoester metabolites. The specific isomer, Mono(4-hydroxypentyl)phthalate, is a metabolite of di-n-pentyl phthalate. Accurate identification and differentiation of these isomers are critical in metabolic studies and for understanding the biological effects of specific phthalate exposures.

Synthesis and Derivatization for Research Applications

Controlled Deuteration Techniques for Stable Isotope Labeling

The introduction of deuterium (B1214612) atoms into the molecule is a critical aspect of synthesizing an internal standard. For Mono(4-hydroxypentyl)phthalate-d4, the deuterium labels are strategically placed on the aromatic ring of the phthalate (B1215562) moiety. This is a preferred labeling position because these C-D bonds are not susceptible to exchange with protons from the solvent or during analytical procedures, ensuring the stability of the isotopic label. sigmaaldrich.com

The most common technique to achieve this is to start the synthesis with a pre-labeled precursor, such as phthalic acid-d4 or its anhydride (B1165640). nih.govmedchemexpress.com These deuterated starting materials are synthesized through specialized methods, often involving the deuteration of a precursor like o-xylene. nih.gov

Using a deuterated starting material offers significant advantages over attempting to introduce deuterium in later steps, as it provides better control over the position and number of deuterium atoms incorporated. The goal is to achieve high isotopic purity, meaning the final product contains a very high percentage of the d4-labeled species, with minimal presence of d0 (unlabeled) or other isotopologues (e.g., d1, d2, d3). sigmaaldrich.com This high isotopic enrichment is vital for its function as an internal standard, as it minimizes interference with the non-labeled analyte being measured. clearsynth.com

| Parameter | Description | Significance |

| Labeling Position | Aromatic Ring (Positions 3,4,5,6) | Ensures stability of the deuterium label; prevents H-D exchange. sigmaaldrich.com |

| Deuterium Source | Phthalic Acid-d4 or Phthalic Anhydride-d4 | Provides precise control over the location and number of deuterium atoms. nih.govmedchemexpress.com |

| Isotopic Purity | Typically >98 atom % D | Minimizes isotopic crosstalk and ensures accurate quantification of the unlabeled analyte. sigmaaldrich.com |

| Labeling Method | Synthesis from pre-labeled precursors | Generally more efficient and reliable than direct deuteration of the final molecule. nih.gov |

Derivatization Methods for Enhanced Analytical Detectability in Research Matrices

Mono(4-hydroxypentyl)phthalate (B585242) contains both a carboxylic acid and a hydroxyl group, making it a polar and relatively non-volatile compound. These characteristics make it challenging to analyze directly using gas chromatography (GC), as it can exhibit poor peak shape, thermal degradation in the hot injector, and strong interactions with the GC column. nih.govyoutube.com

To overcome these issues, derivatization is a common and often necessary sample preparation step before GC-Mass Spectrometry (GC-MS) analysis. The primary goal of derivatization is to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives. youtube.comspectroscopyonline.com

Common derivatization techniques include:

Silylation: This is the most widely used method for compounds with active hydrogens, such as those in hydroxyl and carboxylic acid groups. youtube.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process significantly reduces the polarity and increases the volatility of the analyte.

Alkylation: This method converts the acidic proton of the carboxylic acid to an alkyl ester. For example, using diazomethane (B1218177) or an alkyl chloroformate can esterify the carboxylic acid group.

Acylation: This technique involves reacting the hydroxyl group with an acylating agent, such as a fluorinated anhydride (e.g., pentafluoropropionic anhydride). This not only improves volatility but can also introduce electrophoric groups that enhance sensitivity in electron capture detection. spectroscopyonline.com

While derivatization is a powerful tool, it adds complexity to the analytical procedure. nih.gov Recently, methods have been developed for the direct analysis of some phthalate monoesters by GC-MS without derivatization by optimizing injection and separation parameters. nih.gov However, for complex molecules like hydroxylated phthalate metabolites, derivatization remains a standard and reliable approach for achieving the sensitivity and chromatographic performance required in research applications.

| Derivatization Method | Target Functional Group(s) | Common Reagent(s) | Advantage(s) |

| Silylation | Carboxylic Acid, Hydroxyl | BSTFA, MSTFA | Highly effective for polar groups, widely used. youtube.com |

| Alkylation | Carboxylic Acid | Diazomethane, Alkyl Chloroformates | Targets acidic protons specifically. |

| Acylation | Hydroxyl, Amines | Pentafluoropropionic Anhydride (PFPA) | Improves volatility and can enhance detector sensitivity. spectroscopyonline.com |

Purity Assessment and Characterization of Synthesized Reference Materials

The reliability of any quantitative analysis heavily depends on the accuracy and purity of the reference standards used. oup.comnih.gov Therefore, the synthesized Mono(4-hydroxypentyl)phthalate-d4 must undergo rigorous characterization to confirm its identity, chemical purity, and isotopic enrichment before it can be used as a reference material. nih.govnist.gov

Several analytical techniques are employed for this comprehensive assessment:

Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), this is the primary technique for confirming the molecular weight of the synthesized compound. sci-hub.se High-resolution mass spectrometry can verify the elemental composition. For a deuterated standard, MS is essential to determine the isotopic distribution and calculate the isotopic purity (the percentage of the d4 species). sigmaaldrich.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the molecule. sci-hub.seumsl.edu For a deuterated compound, ¹H NMR is also used to confirm the absence of protons at the labeled positions on the aromatic ring, thereby verifying the location of the deuterium atoms.

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV or MS) is used to determine the chemical purity of the standard. umsl.edu By analyzing the sample chromatogram, the area percentage of the main peak relative to any impurity peaks can be calculated, providing a quantitative measure of purity.

Certificate of Analysis (CoA): Reputable manufacturers provide a comprehensive Certificate of Analysis with their reference standards. This document details the results of all characterization tests, including the confirmed structure, chemical purity (often >95%), isotopic enrichment, and recommended storage conditions. lgcstandards.com

Ensuring the high purity and accurate characterization of reference standards like Mono(4-hydroxypentyl)phthalate-d4 is critical for the intra- and inter-laboratory comparability of biomonitoring data. nih.gov

| Analytical Technique | Parameter Assessed | Typical Result/Information |

| Mass Spectrometry (MS) | Molecular Weight, Isotopic Enrichment | Confirms mass of 256.29 g/mol ; determines percentage of d4 vs other isotopologues. pharmaffiliates.com |

| NMR Spectroscopy | Chemical Structure, Deuterium Location | Verifies the connectivity of atoms and confirms the position of deuterium labels on the benzene (B151609) ring. sci-hub.se |

| HPLC | Chemical Purity | Determines the percentage of the target compound relative to impurities (e.g., >95%). lgcstandards.com |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques for Phthalate (B1215562) Metabolites

Chromatographic techniques are fundamental to the analysis of phthalate metabolites, providing the necessary separation of complex mixtures prior to detection. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful and widely adopted technique for the analysis of phthalate metabolites in various matrices, particularly in human urine. acs.orgnih.govchromatographyonline.comchromatographyonline.comrsc.org Reverse-phase HPLC, often utilizing a C18 column, is a common approach for separating these compounds. chromatographyonline.comnih.govgovst.edumdpi.com The separation is typically achieved using a mobile phase gradient, often consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) buffer or water with acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. chromatographyonline.comnih.govgovst.edudphen1.com

The use of HPLC coupled with tandem mass spectrometry (LC-MS/MS) is considered an advanced and highly effective method for quantifying phthalate metabolites. nih.govchromatographyonline.comchromatographyonline.com This combination offers high sensitivity and selectivity, allowing for the detection of trace concentrations of these compounds. nih.gov Many methods are designed for the simultaneous determination of multiple phthalate metabolites in a single chromatographic run, which can be as short as 12 minutes. chromatographyonline.comchromatographyonline.com The development of methods using ultra-high-performance liquid chromatography (UHPLC) further enhances separation efficiency and reduces analysis time. rsc.org

Gas Chromatography (GC) Methodologies for Phthalate Metabolites

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another cornerstone technique for the analysis of phthalates and their metabolites. chromatographyonline.comchromatographyonline.comnih.govrestek.com GC-MS is recognized for its simplicity, speed, and cost-effectiveness, providing robust mass spectral information for compound identification. restek.com A significant advantage of some modern GC methods is the elimination of the derivatization step, which was traditionally required to make the polar phthalate metabolites volatile enough for GC analysis. nih.gov This simplifies the analytical procedure and reduces the use of potentially toxic derivatizing agents. nih.gov

The choice of the GC column's stationary phase is critical for achieving good chromatographic resolution, as many phthalates have similar structures and can be challenging to separate. restek.com For instance, many phthalates produce a common base peak ion at m/z 149, making the separation of co-eluting compounds essential for accurate quantification. restek.com Various stationary phases, such as Rtx-440 and Rxi-XLB, have been evaluated to optimize the separation of complex phthalate mixtures. restek.com

Mass Spectrometric Detection and Isotope Dilution Analysis

Mass spectrometry is the leading detection method for the analysis of phthalate metabolites due to its high sensitivity and selectivity. When combined with isotope dilution techniques, it provides the most accurate and precise quantification.

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) is a powerful analytical technique that significantly enhances the selectivity and sensitivity of phthalate metabolite analysis. nih.govchromatographyonline.comchromatographyonline.comnih.gov This method involves the selection of a specific precursor ion (the molecular ion of the analyte) and its subsequent fragmentation to produce characteristic product ions. This process, often performed in multiple reaction monitoring (MRM) mode, allows for highly specific detection, minimizing interferences from the sample matrix. chromatographyonline.comchromatographyonline.com

The use of electrospray ionization (ESI) in the negative ion mode is common for the analysis of phthalate metabolites by LC-MS/MS. nih.govchromatographyonline.comchromatographyonline.com The optimization of MS/MS parameters, such as collision energy, is crucial for achieving the best sensitivity for each specific metabolite. chromatographyonline.com Diagnostic fragmentation pathways have been studied to aid in the identification of new and unknown phthalate metabolites in non-targeted analysis studies. nih.gov For instance, many phthalate metabolites produce a characteristic fragment ion at m/z 121.0295, which corresponds to the deprotonated benzoate (B1203000) ion. nih.gov

Role of Mono(4-hydroxypentyl)phthalate-d4 as an Internal Standard

Mono(4-hydroxypentyl)phthalate-d4 is a deuterated stable isotope-labeled compound that serves as an ideal internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of its non-labeled counterpart and other phthalate metabolites. acs.orgnih.govacs.org The principle of IDMS relies on adding a known amount of the labeled internal standard to the sample before any extraction or cleanup steps. acs.org Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly throughout the entire analytical process, including extraction, derivatization (if any), and chromatographic separation. acs.org

This co-behavior allows the internal standard to compensate for any analyte loss during sample preparation and for variations in instrument response (matrix effects). nih.gov By measuring the ratio of the signal from the native analyte to the signal from the labeled internal standard, highly accurate and precise quantification can be achieved. acs.org The use of isotope-labeled internal standards like Mono(4-hydroxypentyl)phthalate-d4 is a cornerstone of modern, high-throughput, and robust analytical methods for biomonitoring of phthalate exposure. acs.orgacs.orgnih.gov

Quantification and Qualification Ion Selection (e.g., SIM mode)

In mass spectrometry, particularly when using GC-MS, Selected Ion Monitoring (SIM) mode is frequently employed to enhance sensitivity and selectivity for the quantification of target analytes. nih.gov In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the compound of interest, rather than scanning the entire mass range. researchgate.netvolatileanalysis.com This targeted approach significantly reduces background noise and improves the signal-to-noise ratio, leading to lower detection limits. volatileanalysis.com

For each analyte, at least two ions are typically selected: a quantification ion and a qualification ion. The quantification ion is usually the most abundant and is used for measuring the concentration of the analyte. The qualification ion, a second characteristic ion, is monitored to confirm the identity of the compound. The ratio of the quantification ion to the qualification ion should remain constant and match that of a known standard, providing an additional layer of confidence in the identification of the analyte. researchgate.net The selection of appropriate quantification and qualification ions is a critical step in method development for the reliable analysis of phthalates and their metabolites. nih.govresearchgate.netresearchgate.net

Sample Preparation and Extraction Techniques for Diverse Research Matrices

Effective sample preparation and extraction are critical for isolating Mono(4-hydroxypentyl)phthalate-d4 from complex matrices, thereby ensuring accurate and reliable quantification. The choice of technique is dictated by the nature of the sample matrix and the analytical objectives.

Solid-phase extraction (SPE) is a widely utilized technique for the purification and concentration of analytes from liquid samples. This method relies on the partitioning of the analyte between a solid sorbent and the liquid phase. For Mono(4-hydroxypentyl)phthalate-d4, various SPE sorbents can be employed, with the selection depending on the sample matrix.

Commonly used SPE sorbents for phthalate metabolites include reversed-phase materials such as C18 or polymeric sorbents. The general protocol involves conditioning the SPE cartridge with a solvent like methanol, followed by equilibration with water. The sample is then loaded onto the cartridge, where Mono(4-hydroxypentyl)phthalate-d4 is retained on the sorbent. Interfering substances are washed away with a weak solvent, and the analyte is subsequently eluted with a stronger organic solvent like acetonitrile or ethyl acetate. mdpi.com The use of covalent organic framework (COF) materials as SPE fillers has also shown high recovery rates for phthalate esters in beverage and water samples. mdpi.com

Table 1: Illustrative SPE Protocol for Mono(4-hydroxypentyl)phthalate-d4 from an Aqueous Matrix

| Step | Procedure |

| Sorbent | C18 or Polymer-based |

| Conditioning | 5 mL Methanol |

| Equilibration | 5 mL Deionized Water |

| Sample Loading | 100 mL of aqueous sample |

| Washing | 5 mL of 5% Methanol in Water |

| Elution | 5 mL of Acetonitrile or Ethyl Acetate |

SPE offers several advantages, including high recovery rates, good reproducibility, and the ability to process small sample volumes. Research has demonstrated that SPE can achieve recoveries greater than 97% for some phthalate esters. mdpi.com

Liquid-liquid extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For the extraction of Mono(4-hydroxypentyl)phthalate-d4 from aqueous samples, a water-immiscible organic solvent such as hexane, dichloromethane, or a mixture thereof is used.

The procedure involves vigorously mixing the sample with the extraction solvent to facilitate the transfer of the analyte into the organic phase. The phases are then separated, and the organic layer containing the analyte is collected. This process may be repeated to improve extraction efficiency. While LLE is simple and broadly applicable, it can be time-consuming and may require large volumes of organic solvents. researchgate.net To enhance phase separation when using water-soluble organic solvents like propanol, a salting-out agent such as ammonium sulfate (B86663) can be added. researchgate.net

Table 2: Representative LLE Protocol for Mono(4-hydroxypentyl)phthalate-d4

| Parameter | Specification |

| Sample Volume | 50 mL |

| Extraction Solvent | Dichloromethane/Hexane (1:1, v/v) |

| Solvent Volume | 25 mL |

| Extraction Steps | 2 |

| Phase Separation | Centrifugation at 3000 rpm for 10 min |

In biological matrices such as urine and blood, phthalate monoesters, including Mono(4-hydroxypentyl)phthalate (B585242), are often present as glucuronide conjugates. nih.gov This conjugation is a phase II metabolic process that increases the water solubility of the metabolites, facilitating their excretion. nih.gov To accurately quantify the total concentration of the phthalate metabolite, an enzymatic deconjugation step is necessary prior to extraction.

This is typically achieved by treating the sample with β-glucuronidase, an enzyme that hydrolyzes the glucuronic acid moiety from the metabolite. aoemj.org The sample is incubated with the enzyme under optimized conditions of pH and temperature to ensure complete cleavage of the conjugate. Following deconjugation, the free Mono(4-hydroxypentyl)phthalate-d4 can be extracted using SPE or LLE as described above. Some studies have also explored the use of chemical hydrolysis with agents like hydrazine (B178648) hydrate (B1144303) for N-glucuronides that are resistant to enzymatic hydrolysis. nih.gov

Method Validation and Quality Control in Research Settings

Rigorous method validation is essential to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. This involves the assessment of several key performance characteristics.

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These values are crucial for determining the sensitivity of an analytical method.

The LOD and LOQ are typically determined by analyzing a series of low-concentration standards or by calculating the signal-to-noise ratio. For the analysis of phthalate metabolites, LODs and LOQs are often in the low microgram per liter (µg/L) or nanogram per milliliter (ng/mL) range, depending on the analytical instrumentation used, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Table 3: Exemplary LOD and LOQ Values for Phthalate Metabolite Analysis

| Parameter | Typical Range |

| LOD | 0.1 - 1.0 µg/L |

| LOQ | 0.3 - 3.0 µg/L |

Linearity defines the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of standards of known concentrations and evaluating the correlation coefficient (r²) of the resulting calibration curve. For phthalate analysis, correlation coefficients are often expected to be ≥ 0.99. nih.gov

Accuracy refers to the closeness of a measured value to the true value. It is typically evaluated by analyzing certified reference materials or by performing recovery studies on spiked samples. Recoveries for phthalate analysis methods are generally expected to be within 80-120%. nih.gov

Precision measures the degree of agreement among a series of measurements of the same sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at different levels, including repeatability (within-day precision) and intermediate precision (between-day precision). For the analysis of phthalate metabolites, RSD values are often required to be below 15-20%. aoemj.orgnih.gov

Table 4: Representative Method Validation Parameters for Mono(4-hydroxypentyl)phthalate-d4 Analysis

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy (Recovery) | 85-115% |

| Precision (RSD) | < 15% |

Minimization of Phthalate Contamination during Analysis

The accurate trace-level analysis of phthalates, including their metabolites, is a significant analytical challenge due to their ubiquitous presence in the environment and laboratory settings. nih.govmdpi.com Phthalates are widely used as plasticizers to impart flexibility and durability to polymers, leading to their presence in countless materials. biotage.comsciencenews.org This pervasiveness results in a high risk of sample contamination during collection, preparation, and analysis, which can lead to erroneously high quantification or false-positive results. mdpi.comyoutube.com Therefore, implementing rigorous contamination control measures is a prerequisite for reliable and accurate determination of phthalates.

The analysis of phthalates, particularly compounds like di(2-ethylhexyl)phthalate (DEHP) and dibutyl phthalate (DBP), is notoriously prone to issues with blank contamination. nih.gov Since plasticizers are not chemically bound to the polymer matrix, they can easily leach or volatilize from materials and contaminate samples. biotage.comresearchgate.net The laboratory itself is filled with potential sources, including flooring, paints, adhesives, and tubing. biotage.com Consequently, a systematic approach to identifying and minimizing these contamination sources is essential.

Primary Sources of Laboratory Contamination

A thorough investigation of the laboratory environment is the first step in controlling phthalate background levels. Contamination can originate from various sources, including laboratory consumables, solvents, equipment, and the ambient air and dust. nih.govresearchgate.net

Laboratory Consumables and Equipment: Many standard laboratory items are made from plastics containing phthalates. A screening study of common lab consumables revealed significant leaching of various phthalates. tandfonline.comresearchgate.net For example, plastic syringes, pipette tips, and filter holders have been identified as major sources of contamination. tandfonline.comepa.gov Even materials not expected to contain phthalates, such as Parafilm®, have been shown to leach DEHP. tandfonline.comresearchgate.net High-impact sources include soft PVC items like vinyl gloves and tubing. researchgate.net The table below details findings from a study investigating phthalate leaching from various laboratory consumables. tandfonline.comresearchgate.net

| Laboratory Consumable | Phthalate Leached | Maximum Leaching (µg/cm²) |

| Pipette Tips | Diethylhexyl phthalate (DEHP) | 0.36 |

| Diisononyl phthalate (DINP) | 0.86 | |

| Plastic Filter Holders (PTFE) | Dibutyl phthalate (DBP) | 2.49 |

| Filter Holders (Regenerated Cellulose) | Dibutyl phthalate (DBP) | 0.61 |

| Filter Holders (Cellulose Acetate) | Dimethyl phthalate (DMP) | 5.85 |

| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 |

Solvents and Reagents: Solvents are another significant source of phthalate contamination. biotage.com Common laboratory solvents such as methylene (B1212753) chloride, ethyl acetate, and acetone (B3395972) can contain phthalate impurities. biotage.com It is crucial to use high-purity or redistilled solvents and to test them for background phthalate levels before use. researchgate.net One study found that cleaning solvents with aluminum oxide left in the reservoirs was an effective method for reducing contamination. nih.gov

Laboratory Environment: The ambient laboratory air and dust are major vectors for contamination. nih.gov Phthalates can be absorbed onto glassware surfaces from the air. nih.gov Sources contributing to airborne phthalates include PVC flooring and materials made from recycled paper and cardboard. researchgate.netwikipedia.org

Strategies for Contamination Control

A multi-faceted strategy is required to minimize background phthalate levels. This involves careful selection of materials, rigorous cleaning procedures, and environmental controls.

Material Selection and Pre-treatment:

Avoid Plastics: Whenever possible, contact with plastic materials, especially flexible PVC, should be avoided. oiv.int

Glassware: Glassware should be used preferentially. It must be meticulously cleaned by rinsing with high-purity, distilled solvents before use. youtube.comresearchgate.net For some applications, a high-temperature bake-out process for glassware and other equipment can be necessary to eliminate phthalates. tandfonline.comepa.gov

Dedicated Equipment: Using a dedicated set of glassware and tubing specifically for phthalate analysis can help prevent cross-contamination. researchgate.net

Solvent and Reagent Management:

High-Purity Solvents: Use the highest purity solvents available (e.g., HPLC grade) or redistill them in-house. researchgate.net

Blank Checks: Regularly analyze solvent blanks to ensure they are free from significant phthalate contamination. biotage.comyoutube.com A common procedure involves concentrating a volume of solvent equivalent to that used in the method and analyzing the final extract. biotage.com

Direct Connections: When possible, connect HPLC or UPLC tubing directly to the solvent reagent bottles to minimize the use of intermediate glassware and potential contamination. youtube.com

Environmental and Procedural Controls:

Dedicated Space: If feasible, dedicate a specific laboratory area for phthalate analysis to control environmental sources of contamination. youtube.com

Control Dust: Implement measures to minimize dust in the laboratory. researchgate.net

Sample Storage: Store samples wrapped in aluminum foil to protect them from contamination by materials like recycled paper or cardboard boxes. researchgate.net

The Role of Deuterated Internal Standards

Despite the most stringent control measures, eliminating all sources of background phthalate contamination is often impossible. chromforum.org The use of stable isotope-labeled internal standards, such as Mono(4-hydroxypentyl)phthalate-d4 , is a critical strategy to ensure accurate quantification in the face of unavoidable contamination. nih.govnih.gov

Deuterated standards like Mono(4-hydroxypentyl)phthalate-d4 are chemically identical to their native counterparts but have a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). nih.govnih.gov They are added to a sample at the beginning of the analytical process. nih.gov Because they exhibit nearly identical chemical and physical properties (e.g., extraction efficiency, chromatographic retention time, ionization response) to the target analyte, they can effectively compensate for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement during analysis. nih.govnih.gov

Using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the instrument can differentiate between the deuterated standard and the native analyte based on their mass-to-charge ratio (m/z). oiv.intmdpi.com By calculating the ratio of the response of the native analyte to the known concentration of the deuterated internal standard, a more accurate and reliable quantification can be achieved, correcting for both analytical variability and background contamination that was not present in the original sample. nih.govjst.go.jp This approach is fundamental to achieving matrix-error-free determination and is a cornerstone of advanced analytical methodologies for phthalate analysis. nih.gov

Environmental Occurrence and Distribution Research

Detection and Quantification of Mono(4-hydroxypentyl)phthalate (B585242) in Environmental Compartments

The detection of phthalate (B1215562) metabolites, such as Mono(4-hydroxypentyl)phthalate, is a key area of environmental research due to the widespread use and subsequent release of parent phthalate esters from various consumer and industrial products. frontiersin.org The accuracy of these measurements often relies on isotope dilution mass spectrometry, where a known amount of a deuterated standard like Mono(4-hydroxypentyl)phthalate-d4 is added to a sample.

Aquatic Ecosystems (e.g., water, sediments)

Phthalate esters are known to contaminate aquatic ecosystems through various pathways, including industrial and municipal effluent discharges, runoff from agricultural and urban areas, and leaching from waste disposal sites. frontiersin.org Once in the aquatic environment, these parent compounds can undergo degradation to form more water-soluble and mobile monoalkyl phthalate esters.

Research has shown the presence of various phthalate monoesters in drinking water for the first time, indicating that these metabolites are present in water sources. nih.gov While specific data for Mono(4-hydroxypentyl)phthalate is not detailed in the provided results, the detection of other monoalkyl phthalates like monomethyl phthalate (MMP), monoethyl phthalate (MEP), and mono-n-butyl phthalate (MnBP) in drinking water at mean concentrations of 12.1 ng/L, 2.4 ng/L, and 36.3 ng/L respectively, underscores the importance of monitoring for this class of compounds. nih.gov The analytical methods used for such studies would typically employ deuterated internal standards to ensure accuracy.

Table 1: Mean Concentrations of Selected Phthalate Monoesters in Drinking Water

| Compound | Mean Concentration (ng/L) |

|---|---|

| Monomethyl phthalate (MMP) | 12.1 |

| Monoethyl phthalate (MEP) | 2.4 |

| Mono-n-butyl phthalate (MnBP) | 36.3 |

| Mono-2-ethylhexyl phthalate (MEHP) | 9.9 |

Data from a study of 146 drinking water samples collected from 24 cities in China. nih.gov

Indoor Environments (e.g., house dust, air)

Indoor environments are significant reservoirs of phthalates, which are emitted from a wide range of products including vinyl flooring, furnishings, and consumer goods. nih.gov These phthalates accumulate in indoor air and settle in house dust. Human exposure in indoor settings is a major concern for researchers.

Studies have consistently detected various phthalate metabolites in house dust. researchgate.net For instance, metabolites of di(2-ethylhexyl)phthalate (DEHP), such as mono(2-ethylhexyl)phthalate (MEHP), are commonly found. researchgate.net While direct data on Mono(4-hydroxypentyl)phthalate in house dust is not available in the provided search results, the presence of other hydroxylated phthalate metabolites suggests that it is a relevant compound to monitor in indoor environments. The use of deuterated standards like Mono(4-hydroxypentyl)phthalate-d4 is crucial for obtaining reliable quantitative data in such complex matrices as house dust.

Table 2: Phthalate Concentrations in House Dust from a Controlled Study

| Phthalate | Concentration in DEHP-low dust (mg/g) | Concentration in DEHP-high dust (mg/g) |

|---|---|---|

| Di(2-ethylhexyl)phthalate (DEHP) | 0.41 | 2.09 |

Data from a controlled challenge study on house dust. nih.gov

Source Apportionment Studies for Phthalate Metabolites

Source apportionment studies aim to identify the primary sources of environmental contaminants. For phthalate metabolites, this involves tracing them back to their parent phthalate esters and the products they are released from. By analyzing the profile of different phthalate metabolites in environmental samples, researchers can infer the types of phthalate-containing materials that are contributing to the contamination.

For example, the presence of specific metabolites can point towards certain plastics or consumer products. While the provided information does not single out source apportionment studies for Mono(4-hydroxypentyl)phthalate, the general principle applies. The accurate quantification of a range of phthalate metabolites, facilitated by the use of their respective deuterated internal standards, is a prerequisite for successful source apportionment.

Spatiotemporal Research Trends in Environmental Prevalence

Research on the environmental prevalence of phthalate metabolites often includes examining their distribution across different geographical areas (spatial trends) and their concentration changes over time (temporal trends). Such studies are vital for understanding the long-range transport of these contaminants and for assessing the effectiveness of regulations aimed at reducing phthalate use.

For instance, studies have investigated the spatiotemporal trends of phthalate metabolites in wildlife, providing insights into exposure patterns over several years and across different locations. researchgate.net The reliable measurement of these trends is heavily dependent on consistent and accurate analytical methodologies, for which deuterated internal standards like Mono(4-hydroxypentyl)phthalate-d4 are indispensable.

Metabolic Pathways and Biotransformation Research of Phthalates Yielding Mono 4 Hydroxypentyl Phthalate

Hydrolysis of Parent Phthalate (B1215562) Esters to Monoesters

The initial and obligatory step in the metabolism of di-n-pentyl phthalate (DPenP) and other phthalate diesters within biological systems is the hydrolysis of one of the two ester bonds. nih.govresearchgate.net This reaction cleaves the diester into its corresponding monoester and an alcohol molecule. In the case of DPenP, this yields Mono-n-pentyl phthalate (MPP) and pentanol. This conversion is a critical activation step, as the resulting monoester metabolites are often considered the primary biologically active species. nih.govnih.gov

This hydrolytic process is not exclusive to biological systems and can occur abiotically in the environment, influenced by factors such as pH, with faster rates observed under alkaline conditions. nih.gov However, in vivo, the reaction is efficiently catalyzed by a variety of enzymes with esterase activity. researchgate.net These enzymes are broadly distributed throughout the body, with significant activity found in the pancreas, liver, and the intestinal mucosa. epa.govnih.gov The hydrolysis can begin in the gastrointestinal tract prior to absorption, particularly for longer-chain phthalates. nih.gov

Enzymes responsible for this biotransformation belong to the carboxylesterase and lipase (B570770) families. researchgate.netnih.gov Studies using purified carboxylesterases from rat and human liver have demonstrated their capacity to hydrolyze various phthalate diesters, confirming their role in the detoxification pathway of these xenobiotics. epa.govnih.gov The efficiency of this hydrolysis can vary depending on the specific phthalate ester and the species.

| Enzyme Family | Primary Function in Phthalate Metabolism | Tissue Location |

| Carboxylesterases | Hydrolysis of phthalate diesters to monoesters | Liver, Intestine |

| Lipases | Hydrolysis of phthalate diesters to monoesters | Pancreas, Intestine |

Oxidative Metabolism of Phthalate Monoesters (e.g., omega-1 oxidation)

Following the initial hydrolysis, the resulting phthalate monoesters, such as Mono-n-pentyl phthalate (MPP), undergo further Phase I metabolism. This next stage primarily involves the oxidation of the aliphatic side chain, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.comnih.gov These oxidative reactions introduce polar functional groups, such as hydroxyl groups, which increases the water solubility of the metabolites and prepares them for subsequent conjugation and excretion. mdpi.com

A principal oxidative pathway for linear alkyl phthalate monoesters is ω-1 oxidation. nih.gov This process involves the hydroxylation of the carbon atom adjacent to the terminal (omega) carbon of the alkyl chain. researchgate.net This specific metabolic step is crucial for the generation of hydroxylated secondary metabolites from the primary monoester.

Mono(4-hydroxypentyl)phthalate (B585242) (MHPP) is a prominent secondary metabolite of Di-n-pentyl phthalate (DPenP). Its formation is a direct consequence of the metabolic sequence beginning with the hydrolysis of DPenP to Mono-n-pentyl phthalate (MPP). Subsequently, MPP undergoes ω-1 oxidation, where a hydroxyl group is introduced at the fourth carbon position of the pentyl chain.

A study conducted in Sprague-Dawley rats administered DPenP confirmed that MHPP was the predominant urinary metabolite. nih.gov This finding highlights the significance of the ω-1 oxidation pathway in the biotransformation of DPenP. The presence of MHPP in urine serves as a specific biomarker for exposure to DPenP, as its formation is directly linked to the metabolism of this parent compound. nih.gov

The metabolic cascade does not necessarily terminate with the formation of a hydroxylated metabolite like MHPP. The newly introduced hydroxyl group can be further oxidized. This subsequent oxidation can lead to the formation of a ketone (oxo-) metabolite or, through further oxidation, a carboxylic acid (carboxy-) metabolite. nih.govresearchgate.net

In the metabolic pathway of DPenP, after the formation of MHPP, the hydroxyl group at the C4 position can be oxidized to a ketone, yielding Mono(4-oxopentyl)phthalate (MOPP). nih.gov Further oxidation of the alkyl chain can also lead to chain cleavage and the formation of metabolites with shorter carboxylic acid side chains, such as Mono(4-carboxybutyl)phthalate (MCBP) and Mono(3-carboxypropyl)phthalate (MCPP), which have also been identified as urinary metabolites of DPenP in rats. nih.gov The formation of these various oxidized products demonstrates the extensive metabolic processing that phthalate monoesters undergo following the initial hydrolysis.

| Metabolite | Abbreviation | Formation Pathway |

| Mono(4-hydroxypentyl)phthalate | MHPP | ω-1 oxidation of MPP |

| Mono(4-oxopentyl)phthalate | MOPP | Oxidation of MHPP |

| Mono(4-carboxybutyl)phthalate | MCBP | Further oxidation of the pentyl chain |

| Mono(3-carboxypropyl)phthalate | MCPP | Further oxidation and chain shortening |

| Data sourced from a study on Sprague-Dawley rats. nih.gov |

Glucuronidation and Other Conjugation Pathways

The final step in the metabolic clearance of phthalates is Phase II conjugation. This process involves the attachment of large, water-soluble endogenous molecules to the phthalate metabolites, which significantly increases their hydrophilicity and facilitates their elimination, primarily through urine. nih.govmdpi.comnih.gov The most common conjugation reaction for phthalate metabolites is glucuronidation. nih.govnih.gov

Glucuronidation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org These enzymes transfer glucuronic acid from the co-substrate UDP-glucuronic acid (UDPGA) to a functional group on the metabolite, such as a carboxyl or hydroxyl group. wikipedia.orgyoutube.com Both the primary monoesters (like MPP) and the secondary oxidized metabolites (like MHPP) can be substrates for UGT enzymes. nih.govmdpi.comnih.gov The carboxyl group of the phthalate moiety and the hydroxyl group on the oxidized side chain are both potential sites for glucuronidation.

The extent of glucuronidation can vary depending on the specific metabolite. For more lipophilic monoesters, a significant portion is excreted as the glucuronide conjugate. nih.gov This conjugation is a crucial detoxification step, as the resulting glucuronides are generally considered biologically inactive and are readily excreted. nih.govresearchgate.net

Comparative Metabolic Profiles Across Research Models (e.g., in vitro, animal studies)

The metabolism of phthalates, including DPenP, can exhibit notable differences across various research models, including in vitro systems and different animal species. nih.govnih.gov These variations are important considerations when extrapolating experimental data to assess human health risks.

Studies comparing the activity of key metabolic enzymes have revealed significant species differences. For instance, the activity of lipase, which catalyzes the initial hydrolysis of the diester, and UGT, which is responsible for glucuronidation, has been shown to differ substantially between mice, rats, and marmosets (a primate model). nih.gov The capacity for MEHP (a metabolite of DEHP) glucuronidation by liver and intestinal microsomes also shows marked differences among humans, dogs, rats, and mice, suggesting that the metabolic abilities of UGT enzymes are species-dependent. epa.gov

In the case of DPenP, studies in rats have provided a detailed profile of urinary metabolites, identifying MHPP as the major product. nih.gov While the general metabolic pathways are expected to be similar in humans, the relative proportions of different metabolites may vary. For example, in humans, a greater degree of oxidative metabolism is often observed for high molecular weight phthalates compared to rodents. nih.gov

In vitro models, such as three-dimensional testis co-culture systems, are also utilized to investigate phthalate metabolism and toxicity. nih.gov These models have demonstrated the capacity to metabolize parent phthalate diesters into their monoester metabolites and, in some cases, to form glucuronidated products. nih.gov Comparing gene expression changes for metabolic enzymes like lipases and cytochrome P450s in these in vitro systems with in vivo data from fetal rat testes reveals both consistencies and differences, highlighting that in vitro models can capture key metabolic events but may not fully replicate the complex kinetic and metabolic dynamics of a whole organism. nih.gov

| Enzyme | Species Comparison Highlight | Reference |

| Lipase | Activity differed by 27- to 357-fold among mice, rats, and marmosets. | nih.gov |

| UGT | Activity for MEHP in liver microsomes was highest in mice, followed by rats and marmosets. | nih.gov |

| ADH | Activity in marmoset livers was 1.6-3.9 times greater than in rats or mice. | nih.gov |

| ALDH | Activity was higher in rats and marmosets (2-14 times) than in mice. | nih.gov |

Elucidation of Metabolic Enzymes and Pathways Involved

The biotransformation of DPenP to MHPP and other metabolites is orchestrated by specific enzymes at each stage of the pathway.

Hydrolysis: The initial conversion of DPenP to MPP is catalyzed by non-specific carboxylesterases and lipases . epa.govnih.gov These enzymes, particularly abundant in the liver and intestine, belong to the α/β hydrolase superfamily. nih.govacs.org

Oxidation: The subsequent oxidation of the MPP side chain is primarily carried out by cytochrome P450 (CYP) enzymes , which are heme-containing monooxygenases located mainly in the endoplasmic reticulum of liver cells. mdpi.comnih.gov While the specific CYP isoforms responsible for DPenP metabolism are not fully elucidated, studies on other phthalates and fatty acids suggest the involvement of isoforms from the CYP4A , CYP4F , and CYP2C families in ω and ω-1 hydroxylation. researchgate.netnih.gov Treatment of rats with DPenP has been shown to affect testicular cytochrome P-450 levels, indicating an interaction with this enzyme system. nih.gov

Conjugation: The final glucuronidation step is mediated by UDP-glucuronosyltransferases (UGTs) . nih.govnih.gov This superfamily of enzymes includes multiple isoforms with varying substrate specificities. Studies on the glucuronidation of other phthalate monoesters have identified several key isoforms, including UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B4, and UGT2B7 , which are expressed in the liver and intestine. nih.gov It is likely that a combination of these UGT isoforms is responsible for the glucuronidation of MPP and its oxidized metabolites like MHPP.

Mechanistic Toxicological Research in Cellular and Animal Models

In Vitro Investigations of Cellular Responses to Phthalate (B1215562) Metabolites

In vitro studies using various cell lines have been instrumental in elucidating the molecular mechanisms by which phthalate metabolites can exert their effects. These studies provide a window into the cellular responses to these compounds, highlighting their impact on gene expression, oxidative stress, and endocrine signaling.

Modulation of Gene Expression and Transcriptomic Landscape (e.g., placental studies)

Phthalate metabolites have been shown to significantly alter gene expression in placental cells, a critical interface between the mother and developing fetus. Studies using placental cell models have demonstrated that exposure to phthalate metabolites can lead to widespread changes in the transcriptomic landscape.

For instance, research on the phthalate metabolite mono(2-ethylhexyl)phthalate (MEHP) in placental cell models has revealed differential gene expression that is dependent on concentration, fetal sex, and the specific type of placental cell. nih.govnih.gov In both HTR-8/SVneo cells and primary syncytiotrophoblast cells, MEHP exposure resulted in notable changes in gene expression. nih.govresearchgate.net A sex-stratified analysis indicated that male placentas may exhibit greater sensitivity to MEHP exposure. nih.govresearchgate.net Furthermore, these studies have identified the enrichment of several ligand-inducible nuclear hormone transcription factors, including PPARG, PPARD, ESR1, and AR, suggesting that phthalates can disrupt normal hormonal signaling pathways in the placenta. nih.govnih.gov

Integrative genomic analyses have identified genes with altered methylation and expression in placental tissue following phthalate exposure, with epidermal growth factor receptor (EGFR) being a key candidate gene potentially mediating the effects on placental function. d-nb.info Additionally, MEHP has been found to stimulate the expression of genes involved in labor, such as corticotropin-releasing hormone (CRH) and cyclooxygenase-2 (COX-2), in primary human syncytiotrophoblast cultures. plos.org This effect is mediated through the increased nuclear translocation of RelB/p52 heterodimers and their association with the promoters of the CRH and COX-2 genes. plos.org

Table 1: Selected Genes Modulated by Phthalate Metabolites in Placental Cells

| Gene | Cell Type | Effect of Phthalate Metabolite | Potential Implication | Reference |

| CRH | Primary Human Syncytiotrophoblast | Upregulation | Promotion of pro-labor events | plos.org |

| COX-2 | Primary Human Syncytiotrophoblast | Upregulation | Promotion of pro-labor events | plos.org |

| EGFR | Human Placenta | Altered methylation and expression | Disruption of placental function | d-nb.info |

| PPARG | Placental Cell Models | Enriched transcription factor | Disruption of hormonal signaling | nih.govnih.gov |

| ESR1 | Placental Cell Models | Enriched transcription factor | Disruption of hormonal signaling | nih.govnih.gov |

Induction of Oxidative Stress Pathways

A significant body of evidence points to the induction of oxidative stress as a key mechanism of phthalate-induced toxicity. mdpi.comnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. nih.gov

In vitro studies have consistently demonstrated that phthalate metabolites can increase the generation of ROS in various cell types, including human placental cells, lymphocytes, and neutrophils. nih.gov This increase in ROS can lead to oxidative damage to vital cellular components such as DNA, lipids, and proteins. mdpi.comnih.gov For example, MEHP exposure has been shown to increase ROS production, oxidative DNA damage, and apoptosis in human placental cells. nih.gov

The mechanism behind this induction of oxidative stress involves the suppression of antioxidant enzyme activities. mdpi.comnih.gov Phthalates have been reported to inhibit the activities of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX), which are crucial for scavenging free radicals. nih.gov The resulting accumulation of ROS can trigger a cascade of events leading to cellular damage and dysfunction. nih.gov

Effects on Endocrine Signaling Pathways (e.g., estrogen receptor activity, thyroid homeostasis)

Phthalates are well-established endocrine-disrupting chemicals (EDCs) that can interfere with the body's hormonal systems. mdpi.commdpi.com Their effects on estrogenic and thyroid signaling pathways are of particular concern.

In terms of estrogenic activity, some phthalates and their metabolites can bind to estrogen receptors (ERs), acting as xenoestrogens. mdpi.comepa.gov This interaction can either mimic or block the effects of endogenous estrogens, leading to disruptions in normal estrogen-mediated processes. mdpi.com For instance, studies have shown that certain phthalates can activate ER transactivity. epa.gov

Regarding thyroid homeostasis, phthalates have been shown to interfere with thyroid hormone synthesis, transport, and receptor binding. mdpi.commdpi.comresearchgate.net They can compete with thyroxine for binding to transport proteins and may inhibit the expression of thyroid hormone receptor genes. mdpi.com In vitro studies using thyroid follicular cells have shown that exposure to MEHP can decrease cell viability and the expression of proteins related to thyroid hormone metabolism. nih.gov This toxicity appears to be mediated, at least in part, by the upregulation of estrogen receptors and the subsequent activation of endoplasmic reticulum stress pathways. researchgate.netnih.gov

Receptor-Mediated Mechanisms of Action

The endocrine-disrupting effects of phthalates are often initiated by their interaction with specific cellular receptors. As mentioned, the binding of phthalate metabolites to nuclear hormone receptors such as the estrogen receptor (ER) and androgen receptor (AR) is a key mechanism of action. nih.govmdpi.com

The activation of these receptors can lead to the transcriptional regulation of a wide array of target genes, resulting in altered cellular function. For example, the binding of a phthalate metabolite to the estrogen receptor can trigger a conformational change in the receptor, leading to its dimerization and subsequent binding to estrogen response elements (EREs) on DNA, thereby initiating the transcription of estrogen-responsive genes. mdpi.com

Furthermore, research indicates that phthalates can activate other receptors, such as the peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and inflammation. nih.gov The ability of phthalates to interact with multiple receptor types underscores the complexity of their toxicological profiles.

In Vivo Research in Animal Models (excluding clinical human data)

Animal models, particularly rodents, have been invaluable in studying the systemic effects of phthalate exposure, especially on the reproductive system.

Studies on Reproductive System Development and Function in Rodents

In vivo studies in rodents have provided strong evidence for the reproductive toxicity of certain phthalates and their metabolites. mdpi.com Exposure to these compounds during critical developmental windows can lead to a range of adverse effects on both male and female reproductive systems.

In males, exposure to some phthalates has been shown to downregulate genes involved in androgen synthesis and inhibit the expression of insulin-like factor 3 (Insl3), which can result in testicular hypoplasia. mdpi.com Other reported effects in male rodents include decreased sperm quality and fertility.

Table 2: Summary of Phthalate-Induced Effects in Animal Models

| System | Species | Observed Effects | Potential Mechanism | Reference |

| Male Reproductive | Rodents | Testicular hypoplasia, decreased androgen synthesis | Downregulation of steroidogenic genes, inhibition of Insl3 expression | mdpi.com |

| Female Reproductive | Rodents | Inhibition of ovarian follicle growth, disrupted estrous cycle | Induction of oxidative stress in follicles | nih.gov |

Neurological and Neurodevelopmental Research in Experimental Animals

Investigations into the metabolites of various phthalates have uncovered significant neurodevelopmental and neurological effects in animal models. While direct studies on Mono(4-hydroxypentyl)phthalate (B585242) are limited, research on analogous phthalate monoesters, such as Monoethylhexyl phthalate (MEHP), provides critical insights into the potential mechanisms of toxicity.

In studies using zebrafish (Danio rerio), a common model for developmental toxicology, exposure to MEHP has been shown to induce significant neurotoxicity. nih.gov Researchers observed that exposure led to damaged brain neurons, which may be associated with impaired synthesis and conduction of neurotransmitters. nih.gov This neuronal damage manifested in observable behavioral changes, with MEHP significantly disrupting locomotor capacity, motor vigor, and social behaviors in zebrafish larvae. nih.gov Transcriptomic analysis in these studies indicated that MEHP exposure affects gene expression in pathways related to nervous system development and function, leading to impaired nerve conduction. nih.gov A central mechanism identified for this neurotoxicity is the induction of oxidative stress, which results in significant apoptosis (programmed cell death) in brain cells. nih.gov

Broader research has linked prenatal exposure to phthalate mixtures with an increased risk of adverse birth outcomes that include neurological impairments. nih.gov These findings underscore the vulnerability of the developing nervous system to this class of chemicals.

Investigations into Other Organ System Responses (e.g., liver, pancreas)

The liver, a primary site of metabolism for foreign compounds, is a key target for phthalate-induced toxicity. Experimental animal models have been instrumental in elucidating these effects. Studies on Mono-n-butyl phthalate (MBP), the primary metabolite of Di-n-butyl phthalate (DBP), demonstrate clear hepatotoxic effects.

In mouse models, oral exposure to DBP results in the distribution of its metabolite, MBP, to the liver. nih.gov This accumulation alters the expression of genes responsible for metabolizing phthalates within the liver tissue itself. nih.gov Specifically, repeated exposure was found to significantly decrease the mRNA levels of certain enzymes involved in lipid and phthalate metabolism. nih.gov

Research using adult zebrafish has further detailed the mechanisms of MBP-induced liver damage. nih.gov High concentrations of MBP were found to decrease liver cell viability and cause significant tissue lesions and early-stage apoptosis of hepatocytes. nih.gov The underlying mechanism involves the disruption of the antioxidant system; the antioxidant Nrf2-Keap1 pathway was shown to be insufficient to counteract the hepatotoxicity induced by MBP. nih.gov This imbalance leads to increased levels of malondialdehyde (MDA), a marker of oxidative stress, and inhibited activities of crucial antioxidant enzymes. nih.gov Consequently, this results in liver damage, as indicated by increased activity of the liver enzymes alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov

Interactive Table: Summary of Liver Responses to Phthalate Metabolite Exposure in Animal Models Click on the headers to sort the data.

| Finding | Organism | Compound Studied | Observed Effect | Mechanism Implicated | Citation |

| Altered Enzyme Expression | CD-1 Mouse | Mono-n-butyl phthalate (MBP) from DBP | Altered mRNA expression of phthalate-metabolizing enzymes in the liver. | Metabolic Disruption | nih.gov |

| Hepatocyte Apoptosis | Zebrafish | Mono-n-butyl phthalate (MBP) | Significant tissue lesions and early hepatocyte apoptosis. | Oxidative Stress | nih.gov |

| Oxidative Stress | Zebrafish | Mono-n-butyl phthalate (MBP) | Increased malondialdehyde (MDA) content and inhibition of antioxidant enzymes (CAT). | Antioxidant System Dysregulation | nih.gov |

| Elevated Liver Enzymes | Zebrafish | Mono-n-butyl phthalate (MBP) | Increased activity of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). | Liver Damage | nih.gov |

Methodological Approaches in Mechanistic Toxicology Research

Cell Culture Models and Experimental Design

To isolate specific cellular and molecular mechanisms of phthalate toxicity, researchers utilize in vitro cell culture models. These models allow for controlled experiments on specific cell types (e.g., hepatocytes for liver toxicity, neuronal cells for neurotoxicity) without the complexities of a whole-animal system. For instance, to investigate effects on angiogenesis—a process relevant to developmental toxicity—researchers have used in vitro assays to measure tube formation and endothelial cell migration following exposure to phthalates. frontiersin.org Experimental designs often involve exposing these cell lines to a range of concentrations of a phthalate metabolite and measuring endpoints such as cell viability, apoptosis, gene expression, and production of reactive oxygen species (ROS).

Animal Model Selection and Controlled Exposure Regimes

The selection of an appropriate animal model is a critical aspect of mechanistic toxicology. nih.gov Rodent models, particularly Sprague-Dawley (SD) rats and various mouse strains like CD-1 and C57BL/6, are frequently used in phthalate research due to their well-characterized physiology and genetics. nih.govfrontiersin.org The zebrafish is another powerful model, especially for studying developmental toxicity because of its external and rapid embryonic development. nih.govnih.gov

Controlled exposure regimes are designed to mimic potential human exposure scenarios, though often at higher doses to elicit measurable effects. nih.gov A common method for oral exposure in rodent studies is gavage, where a specific amount of the compound, dissolved in a vehicle like corn oil, is administered directly into the stomach. nih.gov For aquatic models like zebrafish, exposure is typically achieved by introducing the chemical into the water in which the animals are housed. nih.govnih.gov These controlled regimes allow for the investigation of dose-dependent and time-specific effects. nih.gov

Interactive Table: Animal Models and Exposure Regimes in Phthalate Research Click on the headers to sort the data.

| Animal Model | Compound Administered | Exposure Route | Purpose of Study | Citation |

| CD-1 Mouse | Di-n-butyl phthalate (DBP) | Oral (Pipette) | To measure MBP distribution and its effect on liver/ovary enzyme expression. | nih.gov |

| Sprague-Dawley Rat | Di-n-butyl phthalate (DBP) | Oral | To study developmental effects like hypospadias. | frontiersin.org |

| C57BL/6 Mouse | Di-(2-ethylhexyl) phthalate (DEHP) | Oral | To study developmental toxicity. | frontiersin.org |

| Zebrafish | Monoethylhexyl phthalate (MEHP) | Aqueous | To investigate neurodevelopmental toxicity. | nih.gov |

| Zebrafish | Mono-n-butyl phthalate (MBP) | Aqueous | To investigate acute liver toxicity. | nih.gov |

Molecular and Cellular Biomarker Analysis in Experimental Studies

A cornerstone of mechanistic toxicology is the analysis of molecular and cellular biomarkers to quantify exposure and effect. Urine is an ideal matrix for biomonitoring nonpersistent chemicals like phthalates. researchgate.net Oxidative metabolites are often considered more sensitive biomarkers of exposure to high-molecular-weight phthalates than their monoester counterparts. nih.gov For example, mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) are measured as more sensitive biomarkers for DEHP exposure than MEHP alone. nih.gov

Biomarkers of effect are measured within target tissues to understand the toxic mechanism. These include:

Gene Expression Analysis: Measuring changes in mRNA levels for specific genes can reveal the pathways being affected. Examples include the downregulation of phthalate-metabolizing enzymes like Lpl in the liver and the upregulation of apoptosis-related genes such as p53, bax, and cas3 in response to toxic insult. nih.govnih.gov

Protein and Enzyme Activity: Quantifying the activity of key enzymes provides direct evidence of a physiological effect. This includes measuring liver transaminases (ALT, AST) to assess liver damage or antioxidant enzymes (e.g., Catalase, SOD) to measure oxidative stress. nih.gov

Oxidative Stress Markers: The production of reactive oxygen species (ROS) and resulting cellular damage are common mechanisms of toxicity. frontiersin.org Levels of markers like malondialdehyde (MDA) are often measured to quantify lipid peroxidation. nih.gov

Histopathology: Microscopic examination of tissue slices (e.g., using H&E staining) allows for the direct observation of cellular damage, such as lesions or apoptosis in the brain or liver. nih.govnih.gov

Research on Biomonitoring Applications and Biomarkers

Mono(4-hydroxypentyl)phthalate (B585242) as a Biomarker of Phthalate (B1215562) Exposure

Mono(4-hydroxypentyl)phthalate (MHPP) is recognized as a specific and primary urinary metabolite of di-n-pentyl phthalate (DnPP). nih.gov When DnPP enters the body, it is metabolized, and MHPP is formed through the oxidation of the pentyl side chain (ω-1 oxidation). nih.gov Because MHPP is a unique metabolite of DnPP, its presence and concentration in urine are considered a reliable indicator of exposure to this specific phthalate. nih.gov

Phthalates are rapidly metabolized and excreted, with half-lives generally under 24 hours. nih.govnih.gov The measurement of their metabolites in urine provides a snapshot of recent exposure. nih.gov These metabolites, including MHPP, are often conjugated with glucuronic acid to increase their water solubility and facilitate their elimination from the body. nih.govacs.orgnih.gov Therefore, biomonitoring studies typically measure the total concentration of the metabolite after an enzymatic treatment to deconjugate the glucuronidated form. nih.govacs.org The specificity of MHPP to DnPP makes it a valuable biomarker for distinguishing exposure to DnPP from that of other phthalates. nih.gov

Population-Based Research Studies on Metabolite Prevalence (e.g., NHANES)

Large-scale biomonitoring programs, such as the National Health and Nutrition Examination Survey (NHANES) conducted by the U.S. Centers for Disease Control and Prevention (CDC), provide valuable data on the prevalence of phthalate metabolites in the general population. epa.govepa.govepa.govnih.gov These surveys collect urine samples from a representative sample of the population and analyze them for a wide range of environmental chemicals, including numerous phthalate metabolites. epa.govnih.gov

NHANES data has consistently shown that exposure to several phthalates is widespread across the U.S. population. nih.gov For example, data from the 1999-2000 survey revealed that metabolites of diethyl phthalate (DEP), dibutyl phthalate (DBP), butylbenzyl phthalate (BBzP), and di-(2-ethylhexyl) phthalate (DEHP) were detectable in over 75% of the samples analyzed. nih.gov While specific data for MHPP prevalence from early NHANES cycles is less commonly highlighted than for other major phthalates, the inclusion of a broad range of metabolites in these surveys allows for tracking exposure trends over time and identifying demographic differences. epa.govepa.gov For instance, NHANES data has shown differences in metabolite concentrations based on age, sex, and race/ethnicity. epa.govnih.gov Such population-based studies are essential for establishing baseline exposure levels, identifying highly exposed subgroups, and evaluating the effectiveness of public health interventions and regulations aimed at reducing phthalate exposure. nih.govmedrxiv.org

Research on Factors Influencing Metabolite Excretion and Variability

The concentration of phthalate metabolites in urine can be influenced by several factors, leading to variability both between individuals and within the same individual over time (temporal variability). Because phthalates have short biological half-lives, a single spot urine sample reflects only recent exposure, typically within the preceding 24 to 48 hours. nih.govnih.gov

Research on the temporal variability of phthalate metabolites has shown that concentrations can fluctuate significantly from day to day. nih.govnih.gov However, studies have also found that a single urine sample can be moderately predictive of an individual's average exposure over a period of several months, particularly for metabolites of low molecular weight phthalates. nih.gov The degree of variability differs among the various phthalate metabolites. nih.govresearchgate.net Factors that can influence metabolite concentrations include diet, use of personal care products, and other environmental sources. nih.gov Demographic factors such as age and sex can also play a role in phthalate metabolism and excretion. nih.gov The time of day the urine sample is collected can also affect concentrations. nih.gov Understanding this variability is crucial for designing epidemiological studies and correctly interpreting biomonitoring data. nih.govnih.gov

Comparative Analysis of MHPP with Other Phthalate Metabolite Biomarkers

In human biomonitoring, MHPP is evaluated alongside a suite of other phthalate metabolites to create a comprehensive exposure profile. The choice of which metabolites to measure is critical for accurately assessing exposure to different parent phthalates.

For low-molecular-weight phthalates like DEP and DBP, the simple monoester metabolites (e.g., monoethyl phthalate and monobutyl phthalate) are the major urinary excretion products. nih.gov However, for high-molecular-weight phthalates such as di-(2-ethylhexyl) phthalate (DEHP), the simple monoester (MEHP) represents only a minor fraction of the total excreted metabolites. nih.govnih.gov The majority of DEHP is eliminated as further oxidized secondary metabolites, such as mono-(2-ethyl-5-oxohexyl) phthalate (MEOHP) and mono-(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP). nih.govresearchgate.net These oxidized metabolites are considered more sensitive and reliable biomarkers for DEHP exposure than MEHP alone. nih.govresearchgate.net